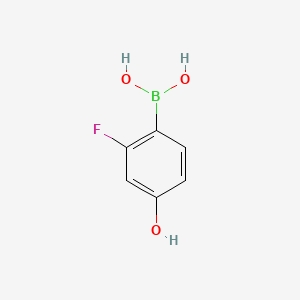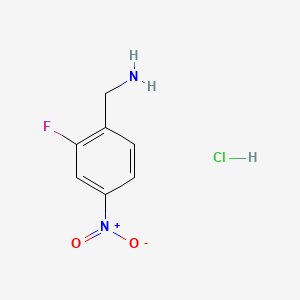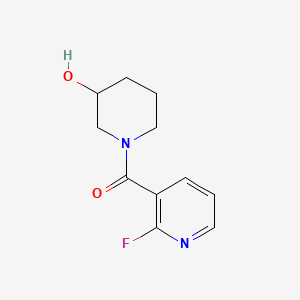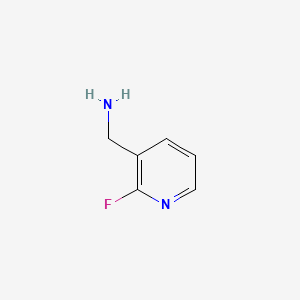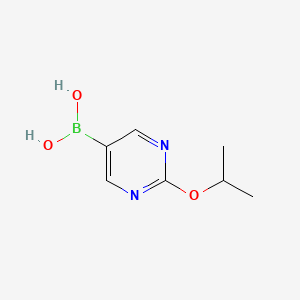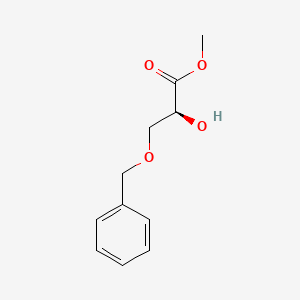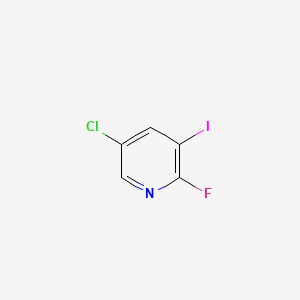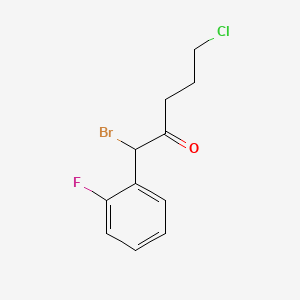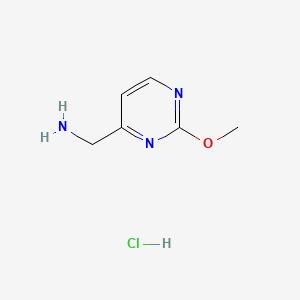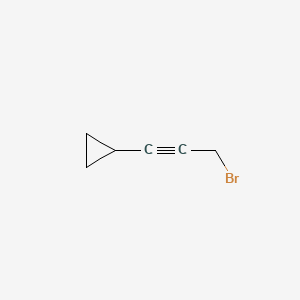
(3-Bromo-1-propyn-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1-propyn-1-yl)cyclopropane is an organic compound with the molecular formula C6H7Br. It is a colorless liquid with a pungent odor and is used primarily as a building block in organic synthesis . The compound is characterized by the presence of a cyclopropane ring and a bromo-substituted propynyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromo-1-propyn-1-yl)cyclopropane can be synthesized through a two-step process :
Step 1: The reaction of propyne with hydrogen bromide to form 3-bromo-1-propyne.
Step 2: The subsequent reaction of 3-bromo-1-propyne with cyclopropane under specific conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1-propyn-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as halogens, hydrogen halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while addition reactions can produce a range of addition products with different functional groups .
Scientific Research Applications
(3-Bromo-1-propyn-1-yl)cyclopropane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-1-propyn-1-yl)cyclopropane involves its reactivity due to the presence of the bromo-substituted propynyl group and the strained cyclopropane ring. These structural features make it highly reactive in various chemical transformations, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Bromo-1-propyn-1-yl)cyclopropane is unique due to the combination of the cyclopropane ring and the bromo-substituted propynyl group. This combination imparts distinct reactivity and versatility in organic synthesis compared to other similar compounds .
Properties
IUPAC Name |
3-bromoprop-1-ynylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br/c7-5-1-2-6-3-4-6/h6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRIMCABZIBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852526-08-0 |
Source


|
| Record name | (3-bromoprop-1-yn-1-yl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
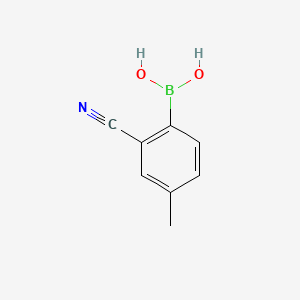
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester](/img/structure/B591562.png)
